

An In-depth Technical Guide to 2-Bromophenanthrene (CAS: 62162-97-4)

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Compound of Interest

Compound Name: 2-Bromophenanthrene

Cat. No.: B1281488

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of **2-Bromophenanthrene** (CAS number 62162-97-4), a brominated polycyclic aromatic hydrocarbon. The document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and available information on its biological activity and toxicity. The information is curated to support researchers, scientists, and professionals in drug development and other scientific disciplines who may be working with or considering the use of this compound. All quantitative data is summarized in structured tables, and where applicable, experimental protocols and logical workflows are visualized using diagrams.

Physicochemical Properties

2-Bromophenanthrene is a solid organic compound characterized by a phenanthrene backbone with a bromine substituent at the 2-position.^[1] Its aromatic nature contributes to its stability and makes it a useful intermediate in organic synthesis.^[1]

Table 1: Physicochemical Properties of **2-Bromophenanthrene**

Property	Value	Reference(s)
CAS Number	62162-97-4	[2]
Molecular Formula	C ₁₄ H ₉ Br	[1][2]
Molecular Weight	257.13 g/mol	[1]
Appearance	White to off-white powder or crystals	[1]
Melting Point	95.0 to 99.0 °C	[3]
Boiling Point	185 °C at 4 mmHg	[3]
Solubility	Moderately soluble in organic solvents. Slightly soluble in chloroform.	[1]

Spectroscopic Data

Detailed spectroscopic data for **2-Bromophenanthrene** is crucial for its identification and characterization. While experimental spectra for this specific isomer are not readily available in public databases, the following sections provide predicted data based on the analysis of its structural analogues and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **2-Bromophenanthrene** are expected to exhibit characteristic signals corresponding to its unique set of protons and carbon atoms in the phenanthrene ring system. The bromine substituent will influence the chemical shifts of nearby nuclei.

Table 2: Predicted ¹H NMR Spectral Data for **2-Bromophenanthrene** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5 - 8.7	Multiplet	9H	Aromatic Protons

Table 3: Predicted ¹³C NMR Spectral Data for **2-Bromophenanthrene** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 122 - 134	Aromatic Carbons
~ 120 (approx.)	Carbon bearing Bromine

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like **2-Bromophenanthrene** is as follows:

- Sample Preparation: Dissolve 5-10 mg of **2-Bromophenanthrene** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Instrument Setup (for a 400 MHz spectrometer):
 - Set the appropriate nucleus for observation (^1H or ^{13}C).
 - Use a standard pulse program.
 - Set the spectral width to encompass the expected chemical shift range.
 - Optimize acquisition time and relaxation delay for good signal-to-noise.
 - For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[4]
- Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromophenanthrene** will show characteristic absorption bands for C-H and C=C stretching and bending vibrations of the aromatic system, as well as the C-Br stretching vibration.

Table 4: Predicted Key IR Absorption Bands for **2-Bromophenanthrene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium to Strong	Aromatic C=C Stretch
900 - 675	Strong	Aromatic C-H Out-of-Plane Bending
~ 690 - 515	Medium to Strong	C-Br Stretch

Experimental Protocol: IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid **2-Bromophenanthrene** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric interference.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
- Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The mass spectrum of **2-Bromophenanthrene** will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[5] Fragmentation patterns will arise from the cleavage of the C-Br bond and fragmentation of the phenanthrene ring.

Table 5: Predicted Key Mass Spectrometry Data for **2-Bromophenanthrene**

m/z	Relative Intensity	Assignment
256/258	High	$[M]^+$ and $[M+2]^+$ (Molecular ion peak)
177	Moderate	$[M - Br]^+$
176	Moderate	$[M - HBr]^+$

Experimental Protocol: Mass Spectrometry (EI)

- Sample Introduction: Introduce a dilute solution of **2-Bromophenanthrene** in a volatile organic solvent into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation.^[6]
- Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragmentation patterns.^[7]

Synthesis of 2-Bromophenanthrene

Several synthetic routes can be envisioned for the preparation of **2-Bromophenanthrene**, typically starting from phenanthrene. Direct bromination of phenanthrene often leads to a mixture of isomers, with the 9-bromo derivative being a major product.^[8] Therefore, a regioselective synthesis is required to obtain the 2-bromo isomer in good yield. One plausible approach involves the Sandmeyer reaction starting from 2-aminophenanthrene.

Experimental Protocol: Synthesis of **2-Bromophenanthrene** (Illustrative)

This protocol is a generalized procedure based on known transformations of aromatic amines.

- Nitration of Phenanthrene: Carefully nitrate phenanthrene to obtain a mixture of nitrophenanthrenes.

- Isomer Separation: Separate the 2-nitrophenoanthrene isomer from the mixture using column chromatography.
- Reduction of 2-Nitrophenoanthrene: Reduce the nitro group of 2-nitrophenoanthrene to an amino group using a suitable reducing agent (e.g., Sn/HCl or catalytic hydrogenation) to yield 2-aminophenoanthrene.
- Diazotization of 2-Aminophenoanthrene: Dissolve 2-aminophenoanthrene in an acidic aqueous solution (e.g., HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.
- Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom, yielding **2-Bromophenoanthrene**.
- Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.



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Synthetic pathway to **2-Bromophenoanthrene**.

Biological Activity and Toxicity

Specific toxicological data for **2-Bromophenoanthrene** is not extensively documented in publicly available literature. However, as a brominated polycyclic aromatic hydrocarbon, it should be handled with care, assuming potential for toxicity.^[1] The biological activity of related brominated aromatic compounds and phenanthrene derivatives has been investigated, showing a range of effects.

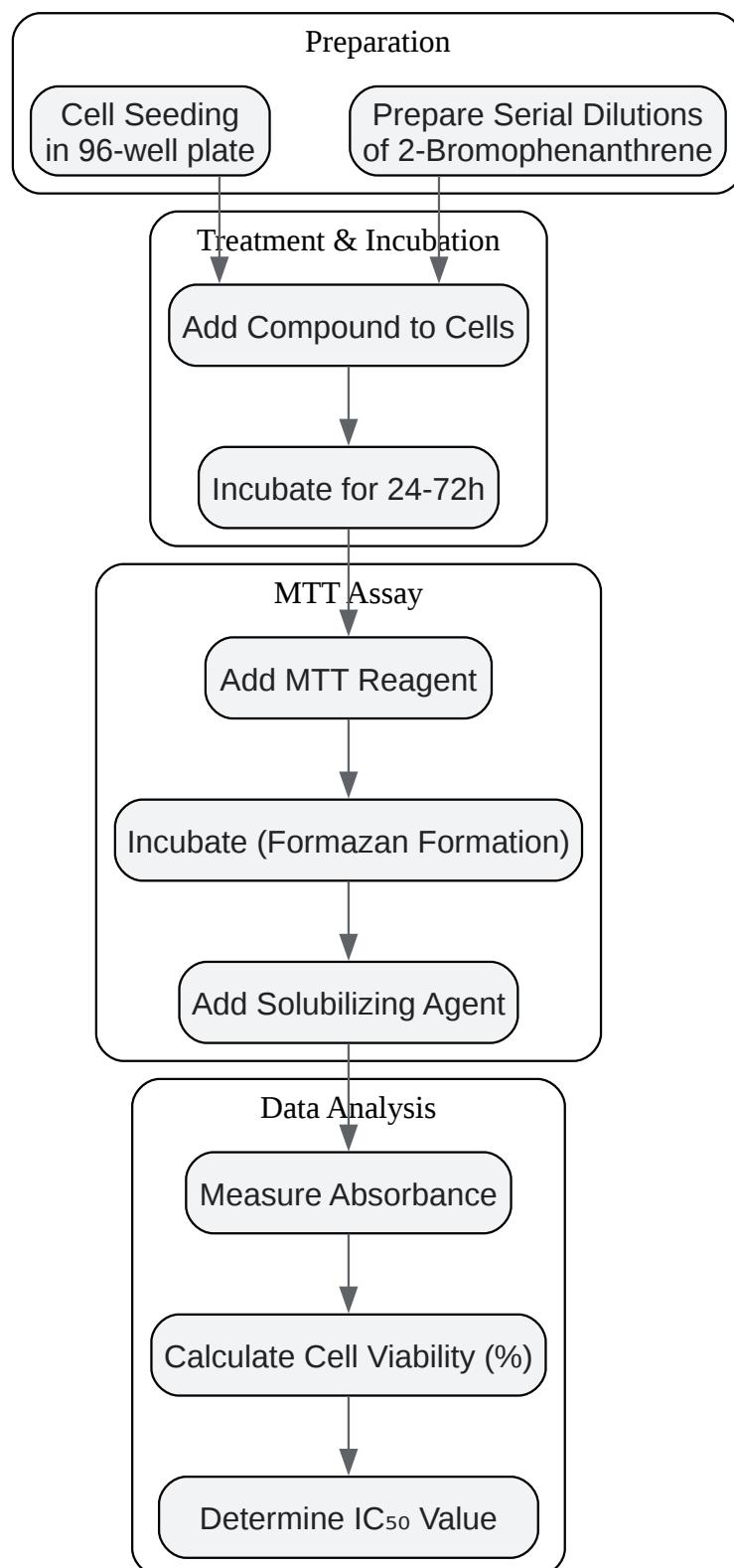
Table 6: Summary of Potential Biological Activities and Toxicity (Based on Related Compounds)

Aspect	Information	Reference(s)
Cytotoxicity	Brominated organic compounds have shown cytotoxic effects against various cancer cell lines. The specific IC ₅₀ values for 2-Bromophenanthrene are not available.	[9]
Mutagenicity	The mutagenic potential of 2-Bromophenanthrene has not been specifically reported. The Ames test is a common method to assess mutagenicity.[10]	[10]
Ecotoxicity	As a polycyclic aromatic hydrocarbon, 2-Bromophenanthrene may exhibit ecotoxicity. The LC ₅₀ values for aquatic organisms are not available.	[11]

Experimental Protocol: Cytotoxicity Assay (MTT Assay - Illustrative)

- Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and incubate to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **2-Bromophenanthrene** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]



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Workflow for a typical cytotoxicity assay.

Conclusion

2-Bromophenanthrene is a valuable research chemical and synthetic intermediate with well-defined physicochemical properties. While specific experimental data on its spectroscopic characteristics and biological activities are limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Researchers are advised to handle this compound with appropriate safety precautions and to perform thorough analytical characterization for their specific applications. The provided experimental protocols offer a starting point for the synthesis, purification, and evaluation of **2-Bromophenanthrene** in a laboratory setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromophenanthrene (CAS: 62162-97-4)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1281488#2-bromophenanthrene-cas-number-62162-97-4-properties>]

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